Cas no 1805374-44-0 (Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate)

Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate structure
1805374-44-0 structure
Product name:Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate
CAS No:1805374-44-0
MF:C11H9F2IN2O2
Molecular Weight:366.102641820908
CID:4875501

Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate
    • インチ: 1S/C11H9F2IN2O2/c1-2-18-9(17)4-6-3-7(14)10(11(12)13)16-8(6)5-15/h3,11H,2,4H2,1H3
    • InChIKey: ZXGNDVCEINNGDW-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)F)N=C(C#N)C(=C1)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 345
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 63

Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029043015-1g
Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate
1805374-44-0 97%
1g
$1,564.50 2022-04-01

Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate 関連文献

Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetateに関する追加情報

Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate (CAS No. 1805374-44-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate (CAS No. 1805374-44-0) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered considerable attention in recent years due to its utility in the development of novel therapeutic agents. The presence of multiple functional groups, including a cyano group, a difluoromethyl moiety, and an iodine substituent, makes it a valuable building block for constructing complex molecular architectures.

The chemical structure of Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate encompasses a pyridine core, which is a fundamental scaffold in medicinal chemistry. The pyridine ring provides aromatic stability while allowing for selective modifications at various positions. Specifically, the cyano group at the 2-position introduces a polar and electron-withdrawing nature, enhancing reactivity in subsequent synthetic transformations. The difluoromethyl group at the 6-position further modulates the electronic properties of the molecule, contributing to its binding affinity and metabolic stability. Additionally, the iodine atom at the 5-position serves as an excellent handle for cross-coupling reactions, enabling the introduction of diverse pharmacophores.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, kinases have emerged as prominent therapeutic targets due to their critical roles in cellular signaling and their involvement in numerous diseases, including cancer and inflammatory disorders. Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate has been leveraged as a key intermediate in the synthesis of kinase inhibitors. For instance, its structural framework has been utilized to develop inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and hematological malignancies. The combination of the cyano and difluoromethyl groups has been shown to enhance binding affinity to the ATP-binding pocket of kinases, leading to potent inhibition.

Moreover, the iodine substituent on Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate has facilitated its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions have enabled the introduction of aryl or vinyl groups at various positions of the pyridine ring, expanding the chemical space for drug discovery. A notable example is its application in generating substituted pyridines that exhibit inhibitory activity against tyrosine kinases. Such derivatives have shown promise in preclinical studies for their ability to modulate signaling pathways associated with tumor growth and progression.

The pharmaceutical industry has also explored derivatives of Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate for their potential antiviral and antibacterial properties. The electron-withdrawing nature of the cyano group and the lipophilicity introduced by the difluoromethyl moiety contribute to improved pharmacokinetic profiles. Recent studies have demonstrated that certain analogs derived from this intermediate exhibit inhibitory activity against viral proteases and bacterial enzymes involved in metabolic pathways. This underscores the broad applicability of this compound as a scaffold for developing novel antimicrobial agents.

The synthesis of Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate involves multi-step organic transformations that highlight its synthetic utility. Typically, it begins with the functionalization of a pyridine precursor via halogenation followed by cyanation and esterification. The introduction of the difluoromethyl group can be achieved through nucleophilic aromatic substitution or metal-mediated coupling reactions. Each step is carefully optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.

In conclusion, Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate (CAS No. 1805374-44-0) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents targeting various diseases. The ongoing research into its derivatives continues to unveil new possibilities in drug discovery, reinforcing its significance in both academic and industrial settings.

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